molecular formula C13H7ClN4O2S B2481243 N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide CAS No. 1707799-87-8

N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide

Cat. No.: B2481243
CAS No.: 1707799-87-8
M. Wt: 318.74
InChI Key: VKZBCWBPAJCYDF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-cyanophenylamine with 6-cyanopyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amines.

    Oxidation: Sulfonic acids.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group is particularly effective in forming strong hydrogen bonds with amino acid residues in the enzyme’s active site, leading to potent inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide is unique due to its dual nitrile groups and sulfonamide functionality, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in medicinal chemistry where such functionalities are crucial for drug design .

Properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O2S/c14-13-5-10(2-1-9(13)6-15)18-21(19,20)12-4-3-11(7-16)17-8-12/h1-5,8,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZBCWBPAJCYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)C#N)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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